molecular formula C6H13NO2 B13167072 4-Amino-2-hydroxy-2,3-dimethylbutanal

4-Amino-2-hydroxy-2,3-dimethylbutanal

Cat. No.: B13167072
M. Wt: 131.17 g/mol
InChI Key: RGKXKGMOOUKJJL-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxy-2,3-dimethylbutanal is a branched-chain aldehyde derivative featuring an amino group at position 4, a hydroxyl group at position 2, and methyl substituents at positions 2 and 3. Aldehydes with amino and hydroxyl groups are typically polar, reactive molecules with applications in organic synthesis and pharmaceutical intermediates. The presence of multiple functional groups likely influences its solubility, stability, and biological activity .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

4-amino-2-hydroxy-2,3-dimethylbutanal

InChI

InChI=1S/C6H13NO2/c1-5(3-7)6(2,9)4-8/h4-5,9H,3,7H2,1-2H3

InChI Key

RGKXKGMOOUKJJL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C(C)(C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2,3-dimethylbutanal typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: Starting with a suitable aldehyde and ketone, an aldol condensation reaction is performed to form the initial carbon skeleton.

    Amination: The intermediate product is then subjected to amination using ammonia or an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 4-Amino-2-hydroxy-2,3-dimethylbutanal may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Types of Reactions:

    Oxidation: 4-Amino-2-hydroxy-2,3-dimethylbutanal can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or amines, depending on the reducing agent used.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, acylating agents.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Halogenated compounds, acylated derivatives.

Scientific Research Applications

4-Amino-2-hydroxy-2,3-dimethylbutanal finds applications in various scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor to biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxy-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that interact with the amino and hydroxyl groups.

    Pathways Involved: Metabolic pathways where the compound acts as a substrate or inhibitor, influencing biochemical reactions and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4-Amino-2-hydroxy-2,3-dimethylbutanal, enabling comparative analysis:

4-Amino-2-hydroxy-2,3,3-trimethylbutanal (CAS 1505998-06-0)

  • Molecular Formula: C₇H₁₅NO₂
  • Molecular Weight : 145.20 g/mol
  • Functional Groups: Aldehyde, hydroxyl, amino, and three methyl groups.
  • Key Differences : An additional methyl group at position 3 increases molecular weight and steric hindrance compared to the target compound.
  • Storage : Requires storage at unspecified low temperatures, suggesting sensitivity to degradation .

4-Amino-2,3-dimethylbutan-2-ol (CAS 74645-04-8)

  • Molecular Formula: C₆H₁₅NO
  • Molecular Weight : 117.19 g/mol
  • Functional Groups: Alcohol, amino, and two methyl groups.
  • This compound has been discontinued, indicating challenges in synthesis or commercial viability .

2-Amino-2,3-dimethylbutanenitrile (CAS referenced in EPA HPV Challenge)

  • Functional Groups: Nitrile and amino groups.
  • U.S. EPA reports highlight its use in high-production-volume chemicals but lack data on sensitization or acute toxicity .

4-Amino-2-butanol (CAS 39884-48-5)

  • Molecular Formula: C₄H₁₁NO
  • Molecular Weight : 89.13 g/mol
  • Functional Groups: Alcohol and amino groups.
  • Key Differences : A shorter carbon chain and absence of methyl substituents reduce steric effects. Priced at JPY 31,100 per gram, reflecting specialized applications or synthesis complexity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Notes
4-Amino-2-hydroxy-2,3-dimethylbutanal Not available C₆H₁₃NO₂ ~131.17 (calculated) Aldehyde, hydroxyl, amino, methyl Theoretical properties inferred from analogs
4-Amino-2-hydroxy-2,3,3-trimethylbutanal 1505998-06-0 C₇H₁₅NO₂ 145.20 Aldehyde, hydroxyl, amino, methyl Requires低温 storage
4-Amino-2,3-dimethylbutan-2-ol 74645-04-8 C₆H₁₅NO 117.19 Alcohol, amino, methyl Discontinued; limited availability
2-Amino-2,3-dimethylbutanenitrile Not explicitly listed C₆H₁₂N₂ ~112.18 (calculated) Nitrile, amino, methyl EPA HPV data; no sensitization reports
4-Amino-2-butanol 39884-48-5 C₄H₁₁NO 89.13 Alcohol, amino High cost (JPY 31,100/g)

Research Findings and Implications

Functional Group Impact: Replacing the aldehyde with an alcohol (as in 4-Amino-2,3-dimethylbutan-2-ol) alters solubility and stability, making it less prone to oxidation but limiting its utility in aldehyde-specific reactions .

Toxicity and Safety: While 2-Amino-2,3-dimethylbutanenitrile lacks sensitization data, nitriles generally require careful handling due to cyanide release risks, contrasting with the aldehyde/alcohol analogs .

Biological Activity

4-Amino-2-hydroxy-2,3-dimethylbutanal (commonly referred to as AHDMB) is an organic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

4-Amino-2-hydroxy-2,3-dimethylbutanal is characterized by the following structural formula:

C5H13NO2\text{C}_5\text{H}_{13}\text{N}\text{O}_2

This compound features an amino group, a hydroxyl group, and a branched alkyl chain, which contribute to its biological activity.

The biological activity of AHDMB is primarily attributed to its ability to interact with various biological targets. It has been shown to modulate enzyme activities and influence metabolic pathways. The hydroxyl group enhances hydrogen bonding capabilities, while the amino group may participate in electrostatic interactions with receptor sites.

Key Mechanisms:

  • Enzyme Inhibition: AHDMB has demonstrated inhibitory effects on certain enzymes involved in metabolic processes.
  • Receptor Modulation: The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

Antioxidant Activity

AHDMB exhibits notable antioxidant properties, which can protect cells from oxidative stress. Studies have indicated that it scavenges free radicals effectively, thereby reducing oxidative damage in various biological systems.

Anti-inflammatory Effects

Research has shown that AHDMB can inhibit the production of pro-inflammatory cytokines. This property suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

AHDMB has been investigated for its neuroprotective capabilities. It has shown promise in models of neurodegenerative diseases by improving neuronal survival and function.

Table 1: Summary of Biological Activities of AHDMB

Biological ActivityObservationsReference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits cytokine production
NeuroprotectiveEnhances neuronal survival

Case Studies and Research Findings

  • Antioxidant Study : In a study examining the antioxidant capacity of various compounds, AHDMB was found to significantly reduce lipid peroxidation in cellular models. This suggests its potential use as a dietary supplement or therapeutic agent to combat oxidative stress-related conditions .
  • Inflammation Model : In vivo studies demonstrated that AHDMB administration led to decreased levels of inflammatory markers in animal models of arthritis. These findings indicate its potential role in managing chronic inflammatory diseases .
  • Neuroprotection Research : Experimental models of Alzheimer's disease showed that AHDMB treatment resulted in improved cognitive function and reduced amyloid-beta plaque accumulation, highlighting its neuroprotective properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 4-Amino-2-hydroxy-2,3-dimethylbutanal, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis routes may involve reductive amination of a ketone precursor (e.g., 2,3-dimethyl-2-hydroxybutanal) with ammonia or a protected amine. Catalytic hydrogenation (e.g., Pd/C) or sodium borohydride reduction could be employed. Reaction parameters such as solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and pH (controlled via buffered conditions) significantly impact stereoselectivity and yield. For example, polar aprotic solvents may stabilize intermediates, while acidic conditions could promote aldehyde reactivity .

Q. Which spectroscopic techniques are optimal for characterizing 4-Amino-2-hydroxy-2,3-dimethylbutanal?

  • Methodological Answer :

  • NMR Spectroscopy : 1H NMR to identify aldehyde protons (~9–10 ppm) and amine protons (~1–3 ppm, depending on pH). 13C NMR and DEPT-135 confirm quaternary carbons (e.g., dimethyl groups).
  • IR Spectroscopy : Detect hydroxyl (~3200–3600 cm⁻¹), aldehyde (~2700–2900 cm⁻¹, ~1720 cm⁻¹), and amine (~3300 cm⁻¹) stretches.
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]+) and fragmentation patterns.
  • Cross-validation with computational methods (e.g., DFT-predicted chemical shifts) enhances reliability .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels (e.g., 60% RH). Monitor degradation via HPLC or LC-MS at intervals (0, 1, 3, 6 months). For light sensitivity, expose to UV-Vis radiation and track photodegradation. Reference storage guidelines for similar amino alcohols (e.g., 4-Amino-2-butanol, stored in airtight containers at 2–8°C ).

Advanced Research Questions

Q. How can reaction optimization resolve low yields in the synthesis of 4-Amino-2-hydroxy-2,3-dimethylbutanal?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (e.g., catalyst loading, solvent ratio, reaction time).
  • In Situ Monitoring : Employ ReactIR or NMR to track intermediate formation and identify rate-limiting steps.
  • Protecting Group Strategies : Temporarily protect the aldehyde (e.g., acetal formation) to prevent side reactions during amine introduction .

Q. What computational approaches predict the tautomeric behavior and reactivity of 4-Amino-2-hydroxy-2,3-dimethylbutanal?

  • Methodological Answer :

  • DFT Calculations : Model tautomeric equilibria (e.g., enol vs. keto forms) and protonation states at varying pH. Use solvent models (e.g., COSMO-RS) to simulate aqueous vs. organic environments.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to predict binding affinities.
  • Validate predictions with experimental data (e.g., pH-dependent UV-Vis spectra) .

Q. How to resolve contradictions in NMR data for 4-Amino-2-hydroxy-2,3-dimethylbutanal?

  • Methodological Answer :

  • 2D NMR Techniques : HSQC and HMBC to assign ambiguous proton-carbon correlations. NOESY/ROESY detects spatial proximity of protons (e.g., confirming intramolecular hydrogen bonds).
  • Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
  • Comparative Analysis : Contrast experimental data with spectra of structurally related compounds (e.g., 2-Amino-2-methylbutanoic acid ).

Data Contradiction Analysis

Q. Discrepancies observed in mass spectrometry and elemental analysis: How to troubleshoot?

  • Methodological Answer :

  • Purity Assessment : Perform HPLC to check for impurities (>95% purity required).
  • Elemental Analysis Calibration : Use certified standards and repeat under inert atmosphere to avoid oxidation.
  • High-Resolution MS : Confirm molecular formula (e.g., C7H15NO2 for 4-Amino-2-hydroxy-2,3-dimethylbutanal) and rule out adducts.
  • Cross-reference with synthetic intermediates (e.g., methyl esters from similar pathways ).

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously.
  • Data Validation : Use triplicate measurements for spectroscopic and chromatographic data.
  • Ethical Sourcing : Prioritize reagents from certified suppliers (e.g., Kanto Reagents ) to ensure consistency.

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